molecular formula C10H8N2 B563898 Indole-2-acetonitrile-13C2, 15N CAS No. 1215399-01-1

Indole-2-acetonitrile-13C2, 15N

Cat. No.: B563898
CAS No.: 1215399-01-1
M. Wt: 159.166
InChI Key: RORMSTAFXZRNGK-GNESYAQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-2-acetonitrile-¹³C₂,¹⁵N (CAS: 1215399-01-1) is a stable isotope-labeled derivative of indole-2-acetonitrile, with two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom incorporated into its structure. Its molecular formula is C₈¹³C₂H₈N¹⁵N, yielding a molecular weight of 159.16 g/mol . This compound is primarily utilized in tracer studies, metabolic research, and mass spectrometry (MS) due to its isotopic enrichment, which enables precise tracking in biological and chemical systems . Its purity exceeds 95%, and strict laboratory safety protocols—including separated storage of organic/inorganic reagents and stringent hygiene measures—are mandated for its handling .

Properties

CAS No.

1215399-01-1

Molecular Formula

C10H8N2

Molecular Weight

159.166

IUPAC Name

2-(1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2/i5+1,6+1,11+1

InChI Key

RORMSTAFXZRNGK-GNESYAQQSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)CC#N

Synonyms

1H-Indole-2-acetonitrile-13C2, 15N;  2-(Cyanomethyl)indole-13C2, 15N;  Indol-2-ylacetonitrile-13C2, 15N_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs (Non-Isotopic Indole Derivatives)

Indole-2-acetonitrile-¹³C₂,¹⁵N differs from non-isotopic indole derivatives in molecular weight, spectral properties, and applications. For example:

Table 1: Comparison with Non-Isotopic Indole Derivatives
Compound Molecular Formula Molecular Weight Key Functional Groups Applications Source
Indole-2-acetonitrile-¹³C₂,¹⁵N C₈¹³C₂H₈N¹⁵N 159.16 Nitrile, indole Isotopic tracing, MS studies
Nitro-substituted indole C₁₅H₁₃N₂O₂ 253.10 Nitro group (C-NO₂) Organic synthesis intermediates
Amino-substituted indole C₁₅H₁₅N₂ 223.12 Amino group (C-NH₂) Pharmaceutical research

Key Differences :

  • Molecular Weight: The isotopic labeling in Indole-2-acetonitrile-¹³C₂,¹⁵N increases its molecular weight by ~3 g/mol compared to its non-labeled counterpart (C₁₀H₈N₂, theoretical MW 156.18). This difference is critical for distinguishing isotopic peaks in HRMS .
  • Applications: Non-isotopic analogs (e.g., nitro- or amino-substituted indoles) are used in synthetic chemistry, whereas the labeled compound enables advanced tracer studies .

Isotopic Analogs (Stable Isotope-Labeled Compounds)

Indole-2-acetonitrile-¹³C₂,¹⁵N shares functional similarities with other isotope-labeled compounds but differs in structure and specificity:

Table 2: Comparison with Isotope-Labeled Compounds
Compound Isotopic Labels Molecular Formula Applications Source
Indole-2-acetonitrile-¹³C₂,¹⁵N ¹³C (2), ¹⁵N (1) C₈¹³C₂H₈N¹⁵N Metabolic pathway analysis
L-Leucine-N-T-BOC (¹³C₆,¹⁵N) ¹³C (6), ¹⁵N (1) C₁₁H₂₁¹³C₆NO₄¹⁵N Protein dynamics and NMR spectroscopy
S-Benzyl-L-cysteine (¹⁵N) ¹⁵N (1) C₁₀H₁₃NO₂S¹⁵N Enzyme mechanism studies

Key Insights :

  • Specificity: While amino acid derivatives (e.g., leucine, cysteine) are used in protein research, Indole-2-acetonitrile-¹³C₂,¹⁵N is tailored for indole-based metabolic systems .
  • Isotopic Enrichment : Dual ¹³C and ¹⁵N labeling enhances its utility in multi-isotope tracer experiments compared to single-label analogs .

Comparison with Other Nitriles

Nitriles like acrylonitrile (C₃H₃N, MW 53.06) share the cyano functional group but lack the indole moiety, leading to divergent chemical behavior:

Table 3: Comparison with Acrylonitrile
Property Indole-2-acetonitrile-¹³C₂,¹⁵N Acrylonitrile
Molecular Formula C₈¹³C₂H₈N¹⁵N C₃H₃N
Molecular Weight 159.16 53.06
Structure Indole + nitrile Vinyl cyanide
Toxicity Moderate (requires strict PPE) High (carcinogenic)
Applications Research tracers Polymer production

Notable Contrasts:

  • Complexity : The indole ring in the target compound enables interactions with biological targets (e.g., enzymes), unlike simpler nitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.